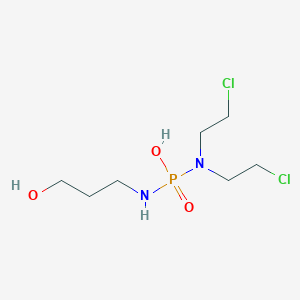
bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid is a biologically active cyclic alcohol known for its unique chemical properties and versatile applications in various fields. It is characterized by its hydroxyl group bound directly to a carbon atom within a cyclic structure, making it a valuable compound in organic chemistry and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid can be synthesized through several methods, including:
Hydration of Alkenes: This involves the addition of water to alkenes in the presence of an acid catalyst to form alcohols.
Reduction of Carbonyl Compounds: Aldehydes and ketones can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalytic Processes: Modern catalytic methods, including hydrogenation and hydroboration-oxidation, are also employed to synthesize alcohols.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of cyclic ketones under high pressure and temperature conditions. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid undergoes various chemical reactions, including:
Reduction: It can be reduced to form cyclic hydrocarbons using strong reducing agents.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Hydrogen halides (HX), tosyl chloride (TsCl), and other nucleophiles.
Major Products:
Oxidation: Cyclic ketones and aldehydes.
Reduction: Cyclic hydrocarbons.
Substitution: Alkyl halides and tosylates.
Aplicaciones Científicas De Investigación
bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing complex organic molecules and materials.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: this compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes such as alcohol dehydrogenases, which catalyze the interconversion between alcohols and aldehydes or ketones . This interaction is crucial for its biological activities and potential therapeutic applications .
Comparación Con Compuestos Similares
bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid can be compared with other cyclic alcohols, such as:
Cyclohexanol: Similar in structure but differs in its chemical reactivity and applications.
Cyclopropanol: A smaller cyclic alcohol with distinct properties and uses.
Cycloheptanol: A larger cyclic alcohol with unique characteristics.
Uniqueness: this compound stands out due to its specific cyclic structure and the presence of a hydroxyl group, which imparts unique chemical reactivity and biological activity .
Propiedades
Número CAS |
14504-75-7 |
|---|---|
Fórmula molecular |
C7H17Cl2N2O3P |
Peso molecular |
279.1 g/mol |
Nombre IUPAC |
bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphinic acid |
InChI |
InChI=1S/C7H17Cl2N2O3P/c8-2-5-11(6-3-9)15(13,14)10-4-1-7-12/h12H,1-7H2,(H2,10,13,14) |
Clave InChI |
FYMCFKPEIMXMOB-UHFFFAOYSA-N |
SMILES |
C(CNP(=O)(N(CCCl)CCCl)O)CO |
SMILES canónico |
C(CNP(=O)(N(CCCl)CCCl)O)CO |
Key on ui other cas no. |
14504-75-7 |
Descripción física |
Cytoxal alcohol is a colorless powder. (NTP, 1992) |
Solubilidad |
Soluble (NTP, 1992) |
Sinónimos |
CYTOXALALCOHOL |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















